Methyl 5-tert-butylfuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-tert-butylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPDRSWIRZWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290513 | |
| Record name | methyl 5-tert-butylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59907-23-2 | |
| Record name | 59907-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 5-tert-butylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of Methyl 5 Tert Butylfuran 2 Carboxylate and Analogues
Biomass-Derived Synthetic Pathways to Furanics
The transition from petrochemical feedstocks to renewable resources is a central goal in modern chemistry, with lignocellulosic biomass representing an abundant and sustainable source of organic carbon. mdpi.comfrontiersin.org Furan (B31954) derivatives, or furanics, are a critical class of platform chemicals that can be produced through the catalytic conversion of biomass. rsc.orgresearchgate.net These compounds serve as versatile building blocks for a wide range of value-added chemicals and materials. acs.org
The primary carbohydrate components of lignocellulosic biomass, cellulose (B213188) and hemicellulose, are the key starting materials for furan synthesis. mdpi.com Through a series of catalytic processes, these complex polysaccharides are broken down into their monomeric sugars, which are then converted into the foundational furanic platforms: furfural (B47365) (FUR) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comrsc.org
The general pathway involves:
Hydrolysis of hemicellulose and cellulose into C5 (pentose) and C6 (hexose) sugars, respectively. nsf.gov
Dehydration of these sugars to yield furanic aldehydes. C5 sugars like xylose are dehydrated to form furfural, while C6 sugars like fructose (B13574) are dehydrated to produce HMF. mdpi.comrsc.org
These two furan aldehydes are the most widely used biomass-derived feedstocks for subsequent chemical upgrading. rsc.orgresearchgate.net The efficiency of their production often relies on advanced catalytic systems and optimized reaction conditions, including the use of solid acid catalysts, ionic liquids, and biphasic solvent systems to enhance yields and simplify product separation. frontiersin.orgnih.govnih.gov For instance, the use of a sulfonated graphitic carbon nitride (Sg-CN) as a stable and highly acidic solid organo-catalyst has been shown to effectively convert xylose to furfural in high yields. nih.gov
Table 1: Representative Catalytic Conversion of Xylose to Furfural
| Catalyst | Solvent | Temperature (°C) | Time (h) | Furfural Yield (%) | Reference |
|---|---|---|---|---|---|
| Sg-CN | DMSO | 50 | 8 | 60 | nih.gov |
| Sg-CN | DMSO | 100 | 0.42 | Quantitative | nih.gov |
The synthesis of furan-2-carboxylate (B1237412) esters, the core structure of Methyl 5-tert-butylfuran-2-carboxylate, from biomass primarily proceeds through the furfural platform. This involves the selective oxidation of the aldehyde group in furfural to a carboxylic acid, yielding 2-furoic acid. nih.govmdpi.com This transformation can be achieved through various chemo- and biocatalytic methods. Heterogeneous catalysts, such as vanadia supported on alumina (B75360) (VOₓ/Al₂O₃), have been used for the gas-phase oxidation of furfural. nih.gov Alternatively, biocatalytic routes employing enzymes like Candida antarctica lipase (B570770) B (CALB) offer high selectivity under milder conditions. researchgate.net
Once 2-furoic acid is obtained, it can be readily converted to its corresponding methyl ester or other alkyl esters through standard esterification procedures. This multi-step conversion from biomass-derived xylose to alkyl furan-2-carboxylates provides a sustainable pathway to analogues of the target compound.
Table 2: Research Findings on the Catalytic Oxidation of Furfural to 2-Furoic Acid
| Catalyst / Method | Oxidant | Solvent / System | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Organic Peroxide | Ethyl Acetate (B1210297) | 90 | Biocatalytic selective oxidation from in situ extracted furfural. | researchgate.net |
| Phosphomolybdic acid | O₂ | - | 68.6 (Selectivity) | Homogeneous catalysis, proposed radical mechanism. | nih.gov |
These biomass-derived pathways are foundational for producing a variety of furanics. While the direct synthesis of this compound from a biomass-derived furan might involve additional alkylation steps, the core furan-2-carboxylate structure is readily accessible from furfural, a key renewable platform molecule. researchgate.net
Elucidation of Reactivity Profiles and Complex Chemical Transformations
Reactions at the Furan (B31954) Ring System
The furan nucleus is inherently electron-rich, making it susceptible to attack by electrophiles. However, the substituents on the ring in Methyl 5-tert-butylfuran-2-carboxylate significantly modulate this reactivity and control the regiochemical outcome of reactions.
The furan ring is generally more reactive towards electrophiles than benzene (B151609). pearson.compearson.com In this compound, the C5-tert-butyl group, being an alkyl group, is an electron-donating group that activates the furan ring towards electrophilic attack. Conversely, the C2-methoxycarbonyl group is electron-withdrawing, deactivating the ring.
The directing effects of these substituents determine the position of electrophilic substitution. The tert-butyl group at C5 directs incoming electrophiles to the C4 position, while the methoxycarbonyl group at C2 directs to the C3 and C5 positions. Given that the C5 position is already substituted, the regioselectivity will be a competition between the C3 and C4 positions. The bulky tert-butyl group can also exert steric hindrance, potentially influencing the accessibility of the adjacent C4 position.
In furan systems, electrophilic attack at the C2 or C5 position is generally favored due to the ability to form a more stable carbocation intermediate with three resonance structures. pearson.com However, since both the C2 and C5 positions are substituted in this compound, electrophilic attack will occur at the less favored C3 or C4 positions. The activating effect of the tert-butyl group is expected to make the C4 position more nucleophilic than the C3 position, which is adjacent to the deactivating ester group. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effects of Substituents | Predicted Outcome |
| C3 | Adjacent to electron-withdrawing -COOCH₃ | Less favored |
| C4 | Influenced by electron-donating -C(CH₃)₃ | More favored |
This table is based on established principles of electrophilic aromatic substitution on substituted furan rings.
The electron-rich nature of the furan ring generally makes it a poor substrate for nucleophilic aromatic substitution. However, the presence of the electron-withdrawing methoxycarbonyl group at the C2 position can facilitate nucleophilic attack, particularly if a suitable leaving group is present. For instance, if a nitro group were introduced onto the ring, it could be displaced by a nucleophile. youtube.com
Ring-opening reactions can also occur under the influence of strong nucleophiles. The presence of electron-withdrawing groups can make the furan ring susceptible to cleavage.
Radical reactions on substituted furans can proceed via several pathways, including addition to the double bonds or abstraction of a hydrogen atom from the ring or the substituents. whiterose.ac.uk The presence of the tert-butyl group introduces benzylic-like C-H bonds that could be susceptible to radical abstraction. However, the furan ring itself can undergo radical substitution.
Allylic bromination using N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at a position adjacent to a double bond. libretexts.org In the context of this compound, the most likely position for radical abstraction would be a C-H bond on the tert-butyl group, though this is generally less reactive than a true allylic position. Radical attack on the furan ring itself is also possible. The selectivity of radical bromination is often dictated by the stability of the resulting radical intermediate. youtube.com
Studies on the reaction of hydroxyl radicals with alkylated furans indicate that addition to the furan ring is a dominant pathway at lower temperatures, while hydrogen abstraction becomes more significant at higher temperatures. nih.gov
Transformations Involving the Ester Functionality
The methoxycarbonyl group at the C2 position is a versatile handle for a range of chemical transformations.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-tert-butylfuran-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution.
Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic catalysis. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 5-tert-butylfuran-2-carboxylate. The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com
Table 2: Representative Transesterification Reaction
| Reactant | Reagent | Catalyst | Product |
| This compound | Ethanol | Acid or Base | Ethyl 5-tert-butylfuran-2-carboxylate |
This table illustrates a general transesterification process applicable to the target molecule.
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the methoxycarbonyl group to a hydroxymethyl group, yielding (5-tert-butylfuran-2-yl)methanol. libretexts.orgmasterorganicchemistry.comchemguide.co.uklibretexts.org The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. masterorganicchemistry.com
The resulting primary alcohol can be further derivatized. For instance, it can be oxidized back to the aldehyde or carboxylic acid, or it can be converted to an alkyl halide, providing a precursor for further synthetic modifications.
Table 3: Reduction of the Ester Functionality
| Reactant | Reagent | Solvent | Product |
| This compound | 1. LiAlH₄2. H₂O | Dry Ether/THF | (5-tert-butylfuran-2-yl)methanol |
This table is based on the standard procedure for the reduction of esters using lithium aluminum hydride.
Reactivity Influenced by the Tert-butyl Substituent
The reactivity of this compound is significantly modulated by the presence of the tert-butyl group at the C5 position. This substituent exerts both electronic and steric effects that influence the regioselectivity and rate of chemical transformations.
The tert-butyl group is a bulky, sterically demanding substituent. researchgate.net Its presence creates considerable steric hindrance around the adjacent C4 position of the furan ring. This steric shield can direct incoming reagents to the less hindered positions, primarily the C3 and C4 protons. Furthermore, the tert-butyl group is known to be electron-donating through hyperconjugation, which increases the electron density of the furan ring. researchgate.net This enhanced electron density can, in principle, activate the ring towards electrophilic substitution reactions. However, the steric hindrance often outweighs the electronic activation at the adjacent C4 position.
In contrast, the methoxycarbonyl group at the C2 position is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, particularly at the C3 and C5 positions. The interplay between the electron-donating tert-butyl group and the electron-withdrawing methoxycarbonyl group creates a unique reactivity pattern. Electrophilic attack is generally disfavored due to the deactivating effect of the ester group. However, if a reaction were to occur, it would likely be directed to the C3 or C4 position, influenced by the competing electronic and steric factors.
The steric bulk of the tert-butyl group can also influence the conformation of the molecule. Studies on related substituted furans have shown that bulky groups can affect the planarity of the furan ring system, which in turn can alter its reactivity in cycloaddition reactions. acs.org For instance, in Diels-Alder reactions, the facial selectivity and reaction rate can be influenced by the steric profile of the substituents. While specific studies on the Diels-Alder reactivity of this compound are not prevalent, it is anticipated that the tert-butyl group would direct the dienophile to the face of the furan ring opposite to it.
The following table provides a summary of the expected influence of the tert-butyl group on various reaction types at different positions of the furan ring in this compound.
| Position | Reaction Type | Expected Influence of Tert-butyl Group | Rationale |
| C3 | Electrophilic Substitution | Moderate activation (electronic), Low steric hindrance | The electron-donating effect of the tert-butyl group at C5 is transmitted through the ring, slightly increasing electron density at C3. This position is relatively unhindered. |
| C4 | Electrophilic Substitution | Significant steric hindrance | The bulky tert-butyl group at the adjacent C5 position sterically blocks attack at C4. |
| Furan Ring | Cycloaddition (e.g., Diels-Alder) | Steric directing effect | The tert-butyl group is expected to direct the approach of the dienophile to the less hindered face of the furan ring. |
Multi-Component Reactions and Cascade Processes
Furan derivatives are valuable building blocks in multi-component reactions (MCRs) and cascade processes, enabling the rapid construction of complex molecular architectures from simple precursors. nih.gov While specific examples detailing the participation of this compound in such reactions are limited in publicly available literature, the reactivity of related furan-2-carboxylates and other substituted furans provides a strong basis for its potential applications. researchgate.netrsc.org
Multi-component reactions often rely on the sequential formation of reactive intermediates that then combine to form the final product. The aldehyde or ketone functionality, which can be generated from the furan ring or be present as a substituent, is a common reactive handle in MCRs. For instance, furan-2-carboxaldehydes are known to participate in MCRs. nih.gov Although this compound lacks an aldehyde group, its furan core possesses the potential for in-situ functionalization to generate reactive species suitable for MCRs.
Cascade reactions involving furan derivatives often capitalize on the diene character of the furan ring in Diels-Alder reactions or the ability of the ring to undergo ring-opening and subsequent recyclization sequences. researchgate.netresearchgate.netbohrium.com Gold- and palladium-catalyzed cascade reactions of propargyl alcohols and alkynes have been shown to produce substituted furans, indicating the amenability of the furan scaffold to complex transformations. acs.org
A plausible, albeit hypothetical, cascade reaction involving this compound could be initiated by a Diels-Alder reaction. The resulting bicyclic adduct could then undergo a series of transformations, such as ring-opening, rearrangement, or further functionalization, driven by the substituents and reaction conditions.
The table below outlines a selection of multi-component and cascade reactions reported for various furan derivatives, which could potentially be adapted for this compound.
| Reaction Type | Furan Derivative(s) | Key Reagents | Product Type | Reference |
| Multi-component Reaction | Furan-2-carboxaldehyde, Cyanoacetic acid, Thiophenol | - | 2H-Iminopyran derivatives | researchgate.net |
| Multi-component Reaction | Substituted Furan-2-carboxaldehydes, Hippuric acid | Acetic anhydride, Sodium acetate (B1210297) | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones | nih.gov |
| Cascade Reaction | Propargyl alcohol, Alkyne | Triazole-gold (TA-Au) and copper catalysts | Substituted furans | acs.org |
| Cascade Reaction | 2-Methylfuran (B129897) | Amberlyst® 15 (solid acid catalyst) | 5,5-bis(5-methyl-2-furyl)pentan-2-one | researchgate.net |
| Cascade Reaction | Aryloxy-enynes, Aryl halides | Palladium catalyst | 2,3,4-Trisubstituted furans | organic-chemistry.org |
It is important to note that the successful application of these reaction methodologies to this compound would require experimental validation and optimization, taking into account the specific electronic and steric properties conferred by the tert-butyl and methoxycarbonyl substituents.
Sophisticated Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
High-field ¹H (proton) and ¹³C (carbon-13) NMR are essential for providing a detailed picture of the electronic environment of each atom.
¹H NMR: In a hypothetical ¹H NMR spectrum of Methyl 5-tert-butylfuran-2-carboxylate, one would expect to see distinct signals corresponding to the protons of the tert-butyl group, the methyl group of the ester, and the two protons on the furan (B31954) ring. The tert-butyl protons would appear as a sharp singlet, integrating to nine protons, in the upfield region. The methyl ester protons would also be a singlet, integrating to three protons. The two furan ring protons would appear as doublets, with their chemical shifts and coupling constants being characteristic of their positions relative to the electron-withdrawing carboxylate group and the electron-donating tert-butyl group.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include the carbons of the tert-butyl group, the methyl ester carbon, the two furan ring carbons at positions 3 and 4, the two substituted furan carbons at positions 2 and 5, and the carbonyl carbon of the ester.
Despite the theoretical expectations, specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 9H |
| Methyl (OCH₃) | ~3.8 | Singlet | 3H |
| Furan-H3 | ~6.2 | Doublet | 1H |
| Furan-H4 | ~7.1 | Doublet | 1H |
Note: These are predicted values based on general principles and data for similar structures. Actual experimental values are not available.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ | ~32 |
| C(CH₃)₃ | ~28 |
| OCH₃ | ~52 |
| C3 | ~108 |
| C4 | ~120 |
| C2 | ~145 |
| C5 | ~168 |
| C=O | ~159 |
Note: These are predicted values based on general principles and data for similar structures. Actual experimental values are not available.
To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would show the coupling between the two furan ring protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the furan carbons C3 and C4.
No published 2D NMR data for this compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound, with a molecular formula of C₁₀H₁₄O₃, the calculated exact mass is 182.0943 g/mol . molbase.com An experimental HRMS measurement would be expected to yield a value extremely close to this, providing strong evidence for the compound's identity. While commercial sources list the theoretical exact mass, a peer-reviewed publication with the experimental value is not available. molbase.com
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ |
| Calculated Exact Mass | 182.0943 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the alkyl groups and the furan ring, and C-O stretching vibrations of the ester and the furan ether linkage.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The furan ring vibrations would be expected to be Raman active.
Specific experimental IR and Raman spectra for this compound have not been reported in the scientific literature.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1725 |
| C-H (Alkyl) | Stretch | ~2850-3000 |
| C-O (Ester) | Stretch | ~1250-1300 |
| Furan Ring | C=C Stretch | ~1500-1600 |
Note: These are predicted values based on general principles. Actual experimental values are not available.
X-ray Diffraction Studies for Solid-State Structural Elucidation
For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions. There are no published reports of the crystal structure of this compound, indicating that either the compound has not been crystallized and analyzed, or the data has not been made publicly available. For comparison, the crystal structure of a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been determined, revealing a nearly planar structure. thermofisher.com
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For methyl 5-tert-butylfuran-2-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and predict various molecular properties.
Detailed research findings from DFT calculations on analogous furan (B31954) derivatives reveal key electronic features that are applicable to this compound. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. In related furan-2-carboxylate (B1237412) compounds, the HOMO is typically localized over the furan ring and the substituent at the 5-position, while the LUMO is often centered on the carboxylate group and the furan ring.
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential (red and yellow) around the carbonyl oxygen of the ester group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions and charge delocalization within the molecule. These calculations can quantify the stabilization energies arising from the interaction between occupied and unoccupied orbitals, providing a deeper understanding of the electronic delocalization across the furan ring and the ester group.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |
Conformational Analysis and Energetic Landscaping
The presence of the bulky tert-butyl group and the rotatable methyl ester group in this compound necessitates a thorough conformational analysis to identify the most stable geometric arrangements. The energetic landscape of the molecule is explored by systematically rotating the single bonds and calculating the corresponding energies.
The two main points of conformational flexibility are the rotation around the C2-C(O) bond of the ester group and the orientation of the tert-butyl group relative to the furan ring. Computational studies on similar structures, such as substituted pyrones with tert-butyl groups, have shown a marked preference for specific conformations that minimize steric hindrance. ethz.ch For this compound, it is expected that the ester group will adopt a conformation where the carbonyl oxygen is oriented away from the furan ring to reduce steric clash.
The rotation of the methyl ester group relative to the furan ring can lead to different conformers, often referred to as s-cis and s-trans isomers, depending on the dihedral angle between the furan ring and the ester plane. The relative energies of these conformers determine their population at a given temperature. It is likely that one conformer will be significantly more stable due to the minimization of steric interactions between the ester group and the adjacent ring hydrogen.
Table 2: Relative Energies of Potential Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (O=C-C2-O1) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Conformer A | ~0° (s-cis) | 1.5 | ~10% |
| Conformer B | ~180° (s-trans) | 0.0 | ~90% |
Prediction of Reactivity and Reaction Pathways
The electronic structure and conformational preferences of this compound, as determined by computational methods, are instrumental in predicting its reactivity. The furan ring is known to be more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating nature of the oxygen atom. allaboutchemistry.net The presence of the electron-donating tert-butyl group at the 5-position is expected to further activate the ring towards electrophilic attack, primarily at the 3- and 4-positions. Conversely, the electron-withdrawing methyl carboxylate group at the 2-position will deactivate the ring, particularly at the adjacent 3-position.
DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction pathways. For example, the reactivity of the furan ring in Diels-Alder reactions can be assessed. Furans can act as dienes in cycloaddition reactions, and the substituents on the ring will influence the rate and regioselectivity of these transformations. allaboutchemistry.net
Furthermore, the ester group itself is a reactive site. It can undergo hydrolysis under acidic or basic conditions to yield 5-tert-butylfuran-2-carboxylic acid. Computational models can simulate these reaction mechanisms, providing insights into the intermediates and transition states involved. The oxidative cleavage of the furan ring is another potential reaction pathway, which can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.org
Thermochemical Calculations and Stability Assessment
Thermochemical calculations provide quantitative data on the stability of this compound. High-level ab initio methods, such as G2 or G3, can be employed to calculate the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are essential for understanding the thermodynamic stability of the molecule and for predicting the equilibrium constants of reactions in which it participates.
Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used in computational thermochemistry to improve the accuracy of calculated enthalpies of formation. By comparing the calculated thermochemical data with that of known, related compounds, a reliable assessment of the stability of this compound can be achieved.
Table 3: Calculated Thermochemical Data for this compound at 298.15 K (Illustrative)
| Thermochemical Property | Calculated Value | Unit |
| Standard Enthalpy of Formation (gas) | -120.5 | kcal/mol |
| Standard Gibbs Free Energy of Formation (gas) | -75.2 | kcal/mol |
| Standard Entropy | 95.8 | cal/mol·K |
Strategic Applications in Advanced Organic Synthesis and Material Science
Methyl 5-tert-butylfuran-2-carboxylate as a Key Building Block for Complex Molecules
The structure of this compound makes it a valuable precursor in the synthesis of more complex molecular architectures. The furan (B31954) ring itself is an aromatic heterocycle that can participate in various chemical transformations. The ester group provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid, 5-(tert-butyl)furan-2-carboxylic acid, or reduction to an alcohol. The tert-butyl group offers steric bulk and increases lipophilicity, which can be advantageous in directing reactions and modifying the physical properties of resulting molecules.
The reactivity of the furan core, particularly at the C3 and C4 positions, allows for electrophilic substitution reactions, although the existing substituents influence the regioselectivity of these transformations. The functionalization of 2-substituted furans typically occurs selectively at the C5 position; however, since this position is occupied by the tert-butyl group, other positions become targets for modification. researchgate.net This controlled reactivity is essential for building intricate molecular frameworks. For instance, furan derivatives are used in cascade-type reactions and annulations to form multisubstituted products. researchgate.netorganic-chemistry.org While specific examples detailing the use of this compound in complex natural product synthesis are not extensively documented in readily available literature, its analogous structures, such as other furan-3-carboxylic acid derivatives, are known starting materials for amides and other functionalized compounds. google.com The synthesis of various substituted furans is a well-established area of organic chemistry, providing a toolbox of reactions applicable to this specific building block. organic-chemistry.org
Synthesis of Biologically Relevant Furan Derivatives and Analogues
The furan nucleus is a common motif in a wide array of natural products and pharmacologically active compounds. orientjchem.orgresearchgate.net Consequently, the synthesis of novel furan derivatives is a significant focus in medicinal chemistry. Research has demonstrated that furan-containing compounds can exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.netresearchgate.net
For example, studies on the related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, have shown it to possess anti-inflammatory activity and serve as a precursor for derivatives with significant cytotoxicity against cancer cell lines like HeLa and HepG2. orientjchem.orgresearchgate.netresearchgate.net One such derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate (B1210297), demonstrated potent biological activity. orientjchem.orgresearchgate.net Another related class, 5-phenyl-furan-2-carboxylic acids, has been identified as promising antimycobacterial agents that may interfere with iron homeostasis in bacteria. mdpi.com
While direct biological testing of this compound is not widely reported, its structure suggests potential as a scaffold for new therapeutic agents. The bulky and lipophilic tert-butyl group can enhance membrane permeability and influence how the molecule binds to biological targets. By modifying the ester group to amides or other functionalities, a library of new chemical entities could be generated for biological screening.
Table 1: Examples of Biologically Active Furan Derivatives
| Compound Name | Biological Activity | Target/Cell Line | Reference |
|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Anti-inflammatory | - | orientjchem.org |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | Cytotoxicity | HeLa cell line | orientjchem.orgresearchgate.net |
| 5-Phenyl-furan-2-carboxylic acid derivatives | Antimycobacterial | - | mdpi.com |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Antibacterial | Staphylococcus aureus | orientjchem.org |
Incorporation into Polymeric and Oligomeric Systems
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. researchgate.net The most prominent example is polyethylene (B3416737) furanoate (PEF), which is synthesized from furan-2,5-dicarboxylic acid (FDCA) and is considered a promising bio-based substitute for polyethylene terephthalate (B1205515) (PET). researchgate.netresearchgate.net These polymers often exhibit superior barrier properties and thermal characteristics. researchgate.netacs.org
This compound can serve as a precursor to monomers for novel polymeric materials. Hydrolysis to 5-tert-butylfuran-2-carboxylic acid, followed by further functionalization, could yield AB-type monomers for self-condensation or conversion into di-acid or diol monomers for polycondensation reactions. The incorporation of the tert-butyl group into the polymer backbone would be expected to significantly influence the material's properties. Unlike the linear and semi-crystalline structure of PEF, the bulky tert-butyl side group would likely disrupt chain packing, leading to more amorphous polymers. This would decrease the glass transition temperature and melting point but could enhance solubility in common organic solvents, a critical factor for solution-based processing techniques. lbl.gov
The synthesis of furan-based copolyesters using enzymatic polymerization has been shown to be an effective and sustainable method for creating new materials with tailored properties. nih.gov Furan-based oligomers are also being explored for various applications, such as modifying phenol-formaldehyde resins and developing electrochromic materials. acs.orgresearchgate.net The introduction of a bulky substituent like the tert-butyl group could create polymers with unique thermal and mechanical properties suitable for specialized applications. researchgate.net
Design and Synthesis of Novel Furan-Based Optoelectronic Materials
Furan-containing conjugated polymers and oligomers are emerging as promising materials for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgntu.edu.sg The furan ring is an electron-rich heterocycle that can be incorporated into π-conjugated systems to tune their electronic and optical properties. Compared to its sulfur analogue, thiophene (B33073), furan has a higher electronegativity and smaller atomic radius, which can lead to better molecular planarity and shorter π-π stacking distances, potentially improving charge transport. rsc.org
The synthesis of furan-based molecules for organic electronics is an active area of research. ntu.edu.sg The substitution of a furan core in place of a thiophene core in some co-oligomers has been shown to result in superior optical properties due to increased rigidity and conjugation. rsc.org this compound serves as a valuable starting material for such materials. The tert-butyl group is a particularly useful substituent in this context. It significantly enhances the solubility of the resulting oligomers and polymers in organic solvents, which is crucial for fabricating devices using solution-based techniques like spin-coating and printing. lbl.gov Furthermore, the steric hindrance provided by the bulky group can be used to control the intermolecular packing in the solid state, preventing excessive aggregation that often leads to fluorescence quenching. rsc.org This allows for a balance between charge mobility and high photoluminescence quantum yield, a key requirement for materials used in organic lasing applications. rsc.org Discrete furan oligomers have also been developed for use as electrochromic materials, demonstrating the versatility of the furan scaffold in this field. acs.org
Mechanistic Dissection of Key Reactions Involving Methyl 5 Tert Butylfuran 2 Carboxylate
Investigation of Catalytic Cycles and Intermediates in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds and are widely applied to furan (B31954) derivatives. ysu.ammdpi.com The general mechanism for these reactions, such as the Suzuki-Miyaura or Sonogashira coupling, typically involves a three-stage catalytic cycle centered on a palladium complex. mdpi.comresearchgate.net
The cycle commences with the oxidative addition of an organohalide to a zerovalent palladium(0) species, forming a palladium(II) complex. mdpi.com In the context of furan chemistry, this could involve the coupling of a halogenated furan or, conversely, using a furylboronic acid to couple with another aryl halide. ysu.amscholaris.ca The next step is transmetalation , where the organic group from a main-group organometallic reagent (like a boronic acid in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) complex. mdpi.comresearchgate.net This step is often facilitated by a base. The final step is reductive elimination , where the two organic fragments are coupled together, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
In reactions involving substituted furans, the nature of the substituents can influence the efficiency of each step. For instance, in Suzuki-Miyaura couplings, electron-donating groups on the furan ring can enhance the nucleophilicity of the furylboronic acid, potentially accelerating the transmetalation step. The stability of intermediates, such as the arylpalladium(II) complex, is a critical factor for the success of the coupling. researchgate.net
Specific intermediates in reactions involving furan derivatives have been proposed. For example, in the copper-catalyzed aerobic oxidative coupling between furans and indoles, the reaction is believed to proceed through the generation of an indole (B1671886) radical cation via single electron transfer to Cu(II). rsc.org This is followed by a nucleophilic attack from the furan's electron-rich α-carbon to form the key bond. rsc.org While this is a copper-catalyzed reaction, it highlights the role of furan as a nucleophile in metal-catalyzed processes.
A variety of palladium catalysts, often with phosphine (B1218219) ligands, are employed to facilitate these transformations, with the choice of ligand influencing catalyst stability and reactivity. ysu.amresearchgate.net
Table 1: Overview of Catalytic Cross-Coupling Reactions Applicable to Furan Derivatives
| Reaction Name | Typical Catalyst/Co-catalyst | Furan Substrate Type | Coupling Partner | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Furylboronic acid or Halofuran | Aryl/Vinyl Halide or Boronic Acid | Oxidative Addition, Transmetalation, Reductive Elimination ysu.amresearchgate.net |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Halofuran | Terminal Alkyne | Oxidative Addition, Transmetalation (Cu-acetylide formation), Reductive Elimination mdpi.comnih.gov |
| Negishi Coupling | Pd(0) or Pd(II) species | Halofuran | Organozinc reagent | Oxidative Addition, Transmetalation, Reductive Elimination mdpi.com |
| Decarboxylative Coupling | Pd(OAc)₂, Ag₂CO₃ | Furan-2-carboxylic acid | Aryl Halide | Protodecarboxylation/Concerted Metalation-Decarboxylation, Oxidative Addition, Reductive Elimination acs.org |
This table summarizes common cross-coupling reactions, the typical catalysts and substrates involved, and the fundamental steps of the catalytic cycles.
Kinetic Studies of Transformation Processes
Kinetic studies on furan derivatives, particularly their reactions with radicals and their thermal decomposition, provide insight into the reactivity of the furan ring, which is applicable to methyl 5-tert-butylfuran-2-carboxylate. Research on the reactions of hydroxyl (OH) radicals with furan and its alkylated analogues like 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) reveals important trends. whiterose.ac.uk
These studies show that the reaction kinetics often exhibit a negative dependence on temperature, meaning the reaction rate decreases as temperature increases. whiterose.ac.uk This behavior indicates that the dominant reaction pathway under these conditions is the addition of the radical to the furan ring, rather than abstraction of a hydrogen atom. whiterose.ac.uk The rate of these addition reactions shows little to no dependence on pressure. whiterose.ac.uk
The degree of alkyl substitution on the furan ring significantly impacts reactivity. Kinetic studies demonstrate that the rate coefficients for reactions with OH radicals increase with greater alkyl substitution. whiterose.ac.uk For example, 2,5-dimethylfuran reacts faster than 2-methylfuran, which in turn reacts faster than unsubstituted furan. whiterose.ac.ukresearchgate.net This suggests that the electron-donating nature of the alkyl groups enhances the nucleophilicity of the furan ring, making it more susceptible to electrophilic attack by radicals. Based on this trend, the tert-butyl group at the C5 position of this compound would be expected to increase the reactivity of the furan ring toward radical addition compared to its unsubstituted counterpart.
Theoretical studies on the thermal decomposition of substituted furans, such as 5-methyl-2-ethylfuran, show that bond dissociation is a key decomposition pathway. mdpi.com The calculations indicate that dissociation of bonds on the alkyl side chains is often energetically more favorable than breaking the C-H bonds on the furan ring itself. mdpi.com
Table 2: Kinetic Data for Reactions of OH Radicals with Furan and Alkylated Furans
| Furan Derivative | Rate Coefficient (k) at ~295 K(cm³ molecule⁻¹ s⁻¹) | Temperature Dependence | Dominant Reaction Pathway |
| Furan | (1.2 ± 0.1) x 10⁻¹⁰ | Negative | OH Addition whiterose.ac.uk |
| 2-Methylfuran | (1.8 ± 0.2) x 10⁻¹⁰ | Negative | OH Addition whiterose.ac.uk |
| 2,5-Dimethylfuran | (3.4 ± 0.3) x 10⁻¹⁰ | Negative | OH Addition whiterose.ac.uk |
This table presents room temperature rate coefficients for the reaction of hydroxyl radicals with furan and its methylated derivatives. The data illustrates that increasing alkyl substitution accelerates the reaction rate, indicating enhanced reactivity of the furan ring.
Elucidation of Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent and additives plays a critical, though often complex, role in the mechanism and outcome of chemical reactions, particularly in metal-catalyzed cross-couplings. rsc.org These components can influence catalyst solubility, stability, and activity, as well as the rates of the individual steps within a catalytic cycle.
In palladium-catalyzed cross-coupling reactions, solvents can affect the equilibrium between different catalyst species and influence the rates of oxidative addition and reductive elimination. rsc.org For example, in Suzuki couplings of 4-tosyl-2(5H)-furanone with various boronic acids, a range of solvents and bases were tested to optimize the reaction. ysu.am The combination of a specific palladium catalyst with a suitable solvent and base was found to be crucial for achieving high yields. ysu.am
Additives are frequently essential for the reaction to proceed efficiently. In Sonogashira couplings, a copper(I) salt (e.g., CuI) is a common co-catalyst. mdpi.comnih.gov The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, a key step that is often faster than the direct reaction of the terminal alkyne with the palladium center. nih.gov
Bases are another critical component, especially in reactions like the Suzuki and Sonogashira couplings. ysu.ammdpi.com In Suzuki reactions, the base (e.g., potassium carbonate) is believed to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. ysu.am In Sonogashira couplings, a base like triethylamine (B128534) (Et₃N) not only acts as a scavenger for the hydrogen halide produced but is also integral to the catalytic cycle. nih.gov
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also have a profound effect. mdpi.com In a one-pot synthesis of a furan-2-carboxylate (B1237412) ester, TBAB was used alongside potassium carbonate. mdpi.com The TBAB facilitates the transfer of the anionic furoate from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby accelerating the nucleophilic substitution.
Table 3: Effect of Reaction Conditions on the Suzuki Coupling of 4-Tosyl-2(5H)-furanone with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane | 80 | 12 | 95 ysu.am |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 80 | 12 | 92 ysu.am |
| Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ | Dioxane | 80 | 12 | 93 ysu.am |
| PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 94 ysu.am |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Toluene | 80 | 12 | 85 ysu.am |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF | 80 | 12 | 75 ysu.am |
| PdCl₂(PPh₃)₂ (0.5) | K₂CO₃ | Dioxane | 60 | 48 | 92 ysu.am |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane | rt | 48 | 90 ysu.am |
This table, adapted from findings on a related furanone system, illustrates the significant impact of catalyst type, solvent, and temperature on the efficiency of a cross-coupling reaction. ysu.am It highlights how parameters must be fine-tuned to optimize reaction outcomes.
Future Research Directions and Translational Opportunities
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design processes that are efficient, safe, and environmentally benign. For the synthesis of furan-2-carboxylates, several sustainable strategies are being explored, which can be adapted and optimized for Methyl 5-tert-butylfuran-2-carboxylate.
One promising avenue is the utilization of biocatalysis . Enzymatic transformations offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and minimizing waste. nih.govresearchgate.net For instance, lipases have been successfully employed in the synthesis of furan-based polyester (B1180765) oligomer diols through a two-stage polycondensation, a process that could be conceptually applied to the esterification of 5-tert-butylfuran-2-carboxylic acid. researchgate.net Furthermore, the development of robust transaminases for the amination of furan (B31954) aldehydes highlights the potential for biocatalytic routes to functionalized furan derivatives. nih.gov
The use of renewable feedstocks is another cornerstone of sustainable chemistry. Furan compounds are often derived from biomass. sigmaaldrich.comsigmaaldrich.com For example, 2-furoic acid, a potential precursor to this compound, can be produced from furfural (B47365), which is commercially manufactured from lignocellulosic biomass. bldpharm.com Research is ongoing to develop direct carboxylation methods of furan derivatives using CO2, which would represent a highly sustainable route to furan-2-carboxylic acids. bldpharm.comresearchgate.net
Table 1: Comparison of Synthetic Strategies for Furan-2-carboxylates
| Synthetic Strategy | Advantages | Challenges for this compound |
| Traditional Chemical Synthesis | Well-established, versatile | Often relies on harsh reagents, may have multiple steps |
| Biocatalysis | High selectivity, mild conditions, renewable | Enzyme discovery and optimization for the specific substrate |
| Renewable Feedstocks | Sustainable, reduces fossil fuel dependence | Efficient conversion of biomass to the target molecule |
| Direct Carboxylation | Utilizes CO2, atom-economical | Requires development of specific catalysts and reaction conditions |
Exploration of Unprecedented Reactivity Patterns
The furan ring exhibits a rich and diverse reactivity, which is influenced by its substituents. The tert-butyl group at the 5-position and the methyl carboxylate group at the 2-position of this compound are expected to significantly modulate its reactivity. The bulky tert-butyl group, being an electron-donating group, is likely to influence the regioselectivity of electrophilic aromatic substitution reactions. mdpi.comresearchgate.net
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. molbase.commdpi.comacs.orggoogle.com For furan, these reactions typically occur at the C5 position, or at the C3 or C4 positions if C5 is substituted. The presence of the tert-butyl group at C5 in this compound would direct incoming electrophiles to the C3 or C4 positions. The electron-withdrawing nature of the carboxylate group at C2 would further influence the reactivity and regioselectivity of such substitutions.
Future research could explore a range of electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to synthesize novel derivatives of this compound with potentially interesting biological or material properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The synthesis of heterocyclic compounds, including furans, has been successfully demonstrated using flow chemistry platforms. acs.orggoogle.com For instance, the continuous-flow synthesis of 2,5-diaryl furans has been achieved, showcasing the potential for efficient and scalable production of furan derivatives. acs.org The integration of in-situ generation of reactive intermediates, such as in the nitration of furfural using acetyl nitrate (B79036) in a flow system, further highlights the capabilities of this technology for handling sensitive reagents and reactions.
Automated synthesis platforms are revolutionizing chemical research and development by enabling high-throughput synthesis and optimization of reaction conditions. nih.govresearchgate.netsigmaaldrich.comresearchgate.netyoutube.com These platforms can be used to rapidly screen different catalysts, solvents, and reaction parameters to identify optimal conditions for the synthesis of this compound. The combination of flow chemistry with automated systems, often referred to as "self-optimizing" or "self-driving" laboratories, represents a powerful paradigm for accelerating the discovery and development of new chemical entities and processes.
Advanced Applications in Specialty Chemicals and High-Performance Materials
The unique structural features of this compound make it a promising building block for the synthesis of a variety of specialty chemicals and high-performance materials.
In the realm of specialty chemicals , furan derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comresearchgate.netyoutube.comnih.govmdpi.comlookchem.com The tert-butyl group can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates. The furan-2-carboxylate (B1237412) moiety is a versatile handle for further chemical transformations to introduce diverse functionalities.
In the field of high-performance materials , furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. mdpi.comnih.govncsu.edu The incorporation of a bulky tert-butyl group into a polymer backbone can significantly influence its properties, such as thermal stability and mechanical strength. researchgate.netacs.orgresearchgate.net For example, the thermal stability of poly(tert-butyl methacrylate) has been studied, and the presence of the tert-butyl group affects the degradation mechanism. cymitquimica.com Furan-based resins are also known for their inherent flame-retardant properties, which is attributed to their ability to form a protective char layer upon combustion. nih.govresearchgate.net The tert-butyl group in furan-containing polymers could potentially enhance these flame-retardant characteristics.
Table 2: Potential Applications of this compound Derivatives
| Application Area | Potential Role of this compound | Key Properties Conferred by the tert-Butyl Group |
| Specialty Chemicals | Intermediate for pharmaceuticals and agrochemicals | Enhanced lipophilicity, metabolic stability |
| High-Performance Polymers | Monomer for polyesters and other polymers | Improved thermal stability, modified mechanical properties |
| Flame Retardants | Additive or reactive component in polymers | Potential enhancement of char formation and flame retardancy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-tert-butylfuran-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via modified Meerwein arylation (a diazo-coupling reaction) between a tert-butyl-substituted aniline derivative and methyl 2-furoate. Key steps include:
- Catalyst selection : Use Cu(I) or Fe(II) salts to enhance coupling efficiency.
- Temperature control : Maintain 0–5°C during diazotization to prevent side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield .
- Data Table :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Generate diazonium salt |
| Coupling | Methyl 2-furoate, CuBr | Arylation at C5 position |
| Quenching | Ice-water bath | Terminate reaction |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C-NMR confirms substitution patterns (e.g., tert-butyl group at δ 1.3 ppm, ester carbonyl at ~165 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 211.12).
- X-ray crystallography : Resolves steric effects of the tert-butyl group (using SHELX for refinement) .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- First aid : Flush eyes with water for 15 minutes; consult safety data sheets for specific antidotes .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Methodology :
- SHELX refinement : Resolve torsional angles of the tert-butyl group and furan ring using high-resolution X-ray data.
- Thermal ellipsoid analysis : Quantify steric strain from bulky substituents .
Q. What computational tools predict regioselectivity in functionalizing the furan ring?
- Methodology :
- DFT calculations : Model electrophilic aromatic substitution (EAS) at C5 vs. C3 positions.
- Retrosynthesis AI : Tools like Pistachio or Reaxys suggest feasible routes (e.g., tert-butyl introduction via Friedel-Crafts alkylation) .
Q. How to address contradictions in reported melting points or spectral data?
- Methodology :
- Purity assessment : Compare HPLC retention times (≥95% purity required).
- Crystallographic validation : Cross-check NMR shifts with X-ray-derived bond lengths .
Q. What strategies stabilize this compound under acidic/basic conditions?
- Methodology :
- Protective groups : Introduce silyl ethers to shield the ester from hydrolysis.
- Buffered systems : Use pH 7–8 phosphate buffers during reactions to minimize degradation .
Q. How to optimize regioselective functionalization of the furan ring for derivatization?
- Methodology :
- Directing groups : Install nitro or methoxy groups to guide cross-coupling (e.g., Suzuki-Miyaura at C5).
- Kinetic vs. thermodynamic control : Lower temperatures favor C5 substitution due to lower activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
